N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic chemical compound characterized by a complex heterocyclic structure. Its applications range across multiple fields such as chemistry, biology, medicine, and industry due to its unique pharmacological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[4,3-a]quinoxaline structures have been reported to exhibit various biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide involves multi-step organic reactions Typically, the preparation starts with the synthesis of the triazoloquinoxaline core through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial context, large-scale production might employ catalytic processes and optimized reaction conditions to maximize yield and purity. Solvent systems, temperature control, and purification steps such as recrystallization or chromatography are critical for the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves different reagents and conditions.
Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions. Reduction reactions might utilize hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Major Products Formed from These Reactions: Oxidation may yield ketones or carboxylic acids, while reduction often leads to the formation of alcohols or amines. Substitution reactions could result in diverse derivatives, depending on the substituents introduced.
Scientific Research Applications
This compound's applications in scientific research are vast:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical entities and reactions.
Biology: N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is investigated for its potential biological activity, including enzyme inhibition and receptor binding properties.
Medicine: The compound is researched for its pharmacological properties, such as potential anticancer, antimicrobial, or anti-inflammatory effects.
Industry: It may be used in the development of new materials or as a chemical precursor in manufacturing processes.
Comparison with Similar Compounds
2-(4-oxo-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N,N-diethyl-2-(4-oxo-1-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Each of these compounds has unique properties that make them suitable for different applications, illustrating the versatility of the triazoloquinoxaline scaffold.
Properties
IUPAC Name |
N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-9-15-19-20-17-18(25)22(12-16(24)21(5-2)6-3)13-10-7-8-11-14(13)23(15)17/h7-8,10-11H,4-6,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMYEWEWDLUIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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